(E)-[(2,6-dichlorophenyl)methoxy]({[6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine
Description
The compound (E)-(2,6-dichlorophenyl)methoxyamine features an imidazo[2,1-b][1,3]thiazole core substituted at position 5 with a methylidene group linked to a methoxy-(2,6-dichlorophenyl) moiety and at position 6 with a phenylsulfanyl group. This scaffold is structurally analogous to COX-2 inhibitors reported in the literature, where substituents on the imidazo-thiazole ring critically influence potency and selectivity . The 2,6-dichlorophenyl group is a known pharmacophore in enzyme inhibitors, contributing to hydrophobic interactions and binding affinity . The phenylsulfanyl substituent may modulate electronic properties and metabolic stability compared to sulfonyl or alkylamine groups in related compounds.
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS2/c20-15-7-4-8-16(21)14(15)12-25-22-11-17-18(23-19-24(17)9-10-26-19)27-13-5-2-1-3-6-13/h1-11H,12H2/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRQSANQMMQIGM-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,6-dichlorophenyl)methoxyimidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions. The dichlorophenylmethoxy group is then introduced via a nucleophilic substitution reaction, using a suitable dichlorophenylmethoxy halide and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-(2,6-dichlorophenyl)methoxyimidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine can undergo various chemical reactions, including:
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures or halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-(2,6-dichlorophenyl)methoxyimidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-(2,6-dichlorophenyl)methoxyimidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b][1,3]thiazole-Based COX-2 Inhibitors
Compound 6a : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine
- Key Features :
- Methylsulfonylphenyl group at position 4.
- Dimethylamine substituent at position 5.
- Activity :
- Mechanistic Insight : Docking studies indicate the methylsulfonyl group forms hydrogen bonds with COX-2's active site .
Target Compound :
- Key Differences :
- Position 6 : Phenylsulfanyl (vs. methylsulfonylphenyl in 6a).
- Position 5 : (E)-Methoxy-(2,6-dichlorophenyl)methylidene (vs. dimethylamine in 6a).
- Hypothesized Activity :
- Reduced COX-2 potency compared to 6a due to the absence of a sulfonyl group, but enhanced lipophilicity from the dichlorophenyl group may improve membrane permeability.
Triazolo-Thiazole Derivatives
Compound [(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl][(2,6-dichlorophenyl)methoxy]amine (CAS 400078-26-4) :
- Key Features :
- Triazin core (vs. imidazo-thiazole).
- Shared 2,6-dichlorophenyl methoxy group.
Target Compound :
Sulfanyl-Substituted Imidazo-Thiazoles
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime :
- Key Features :
- 4-Chlorobenzyl sulfanyl at position 6.
- Oxime group at position 5.
- Activity: No IC50 data, but sulfanyl groups are associated with moderate enzyme inhibition.
Target Compound :
- Differentiation : Phenylsulfanyl (vs. chlorobenzyl sulfanyl) may reduce steric hindrance, favoring active-site accommodation.
Structural and Functional Data Table
Key Research Findings
Substituent Impact :
- Position 6 : Electron-withdrawing groups (e.g., methylsulfonyl in 6a) enhance COX-2 potency via hydrogen bonding, while sulfanyl groups (target compound) may prioritize metabolic stability over potency .
- Position 5 : Bulky, hydrophobic groups (e.g., 2,6-dichlorophenyl) improve binding to COX-2’s hydrophobic pocket but may reduce solubility .
Selectivity Trends :
- Dimethylamine at position 5 (6a) achieves high selectivity by avoiding COX-1’s narrower active site . The target compound’s dichlorophenyl-methoxy group may similarly confer selectivity.
Synthetic Accessibility :
- Imidazo-thiazole derivatives are synthesized via cyclocondensation of thioamides and α-haloketones, followed by Suzuki coupling for aryl substitutions . The target compound’s phenylsulfanyl group could be introduced via nucleophilic aromatic substitution.
Biological Activity
The compound (E)-(2,6-dichlorophenyl)methoxyamine is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C19H13Cl2N3OS2, and it features a complex structure that includes a dichlorophenyl moiety and an imidazo[2,1-b][1,3]thiazole core. The presence of sulfur and nitrogen heteroatoms contributes to its unique pharmacological properties. The compound's structural attributes are critical for its interaction with biological targets.
Synthesis
The synthesis of (E)-(2,6-dichlorophenyl)methoxyamine involves multi-step reactions that typically include the formation of the imidazo[2,1-b][1,3]thiazole framework followed by functionalization with a methoxy group and the introduction of the phenylsulfanyl moiety. Specific methodologies may vary based on the desired purity and yield.
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. In particular, derivatives similar to (E)-[(2,6-dichlorophenyl)methoxy] have demonstrated selective cytotoxicity against tumor cells while sparing normal cells.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9ae | HeLa | 57.7 | Apoptosis |
| 9bb | MCF-7 | 76.4 | Cell Cycle Arrest |
| 9ca | A549 | 79.9 | Inhibition of Metastasis |
Inhibition of Carbonic Anhydrase
Recent studies have evaluated the compound's inhibitory effects on carbonic anhydrase (CA) isoforms. The results indicate selective inhibition of the hCA II isoform with inhibition constants ranging from 57.7 to 98.2 µM. This selectivity suggests potential therapeutic applications in conditions where hCA II plays a pivotal role.
Table 2: Inhibition Constants for Carbonic Anhydrase Isoforms
| Compound | hCA I (K i > 100 µM) | hCA II (K i µM) | hCA IX (K i > 100 µM) | hCA XII (K i > 100 µM) |
|---|---|---|---|---|
| 9ae | Not Inhibited | 57.7 | Not Inhibited | Not Inhibited |
| 9bb | Not Inhibited | 76.4 | Not Inhibited | Not Inhibited |
| 9ca | Not Inhibited | 79.9 | Not Inhibited | Not Inhibited |
The biological activity of (E)-[(2,6-dichlorophenyl)methoxy] can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cell Cycle Regulation : It can interfere with cell cycle progression by modulating cyclin-dependent kinases.
- Enzyme Inhibition : The selective inhibition of carbonic anhydrase II suggests a mechanism for managing pH levels in tumor microenvironments.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on HeLa Cells : A derivative exhibited IC50 values indicating strong cytotoxicity against cervical cancer cells.
- In Vivo Studies : Animal models treated with imidazo[2,1-b][1,3]thiazole derivatives showed reduced tumor growth and improved survival rates compared to controls.
Q & A
Basic Questions
Q. What are the key steps for synthesizing (E)-[(2,6-dichlorophenyl)methoxy]...amine, and how can intermediates be stabilized?
- Methodology :
Core Formation : Synthesize the imidazo[2,1-b][1,3]thiazole core via cyclization of substituted thiazole precursors with phenylsulfanyl groups under reflux in anhydrous THF .
Functionalization : Introduce the (2,6-dichlorophenyl)methoxy group via a Schiff base reaction, using triethylamine as a catalyst to stabilize the imine intermediate .
Purification : Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
- Stabilization : Store intermediates at –20°C under inert gas to prevent oxidation of sulfanyl groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Use H/C NMR to confirm the (E)-configuration of the imine bond (δ 8.2–8.5 ppm for CH=N) and phenylsulfanyl substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 490.0321) .
- IR Spectroscopy : Identify C=N stretching (~1640 cm) and S–C aromatic bonds (~690 cm) .
Q. What safety protocols are essential during synthesis and handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact with dichlorophenyl derivatives .
- Waste Management : Collect halogenated byproducts separately and treat via neutralization (e.g., 10% NaOH) before disposal .
Advanced Questions
Q. How can researchers optimize reaction yields for the imidazo[2,1-b][1,3]thiazole core under varying conditions?
- Design :
- Solvent Screening : Compare THF, DMF, and DCM for cyclization efficiency; THF yields >70% due to better solubility of sulfur-containing precursors .
- Catalyst Optimization : Test bases (e.g., EtN, KCO) to enhance regioselectivity in thiazole ring formation .
Q. How do structural modifications (e.g., substituents on the phenylsulfanyl group) affect biological activity?
- SAR Study :
- Replace phenylsulfanyl with fluorophenyl or methoxyphenyl groups and test antimicrobial activity against S. aureus (MIC assay) .
- Key Finding : Fluorinated analogs show 2–3× higher activity (MIC 8 µg/mL vs. 16 µg/mL for parent compound) due to enhanced membrane permeability .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Hypothesis Testing :
- Purity Check : Confirm compound integrity via LC-MS to rule out degradation products .
- Assay Conditions : Standardize MTT assay protocols (e.g., incubation time, serum concentration) to reduce variability .
- Mechanistic Insight : Perform transcriptomics on sensitive vs. resistant cell lines (e.g., HepG2 vs. HEK293) to identify target pathways .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show neurotoxicity?
- Possible Factors :
- Dose-Dependency : Low doses (1–10 µM) may inhibit COX-2 (anti-inflammatory), while high doses (>50 µM) induce ROS-mediated apoptosis .
- Cell Type Specificity : Neuronal cells (e.g., SH-SY5Y) show higher susceptibility to mitochondrial dysfunction than macrophages .
Methodological Tables
Table 1 : Key Reaction Conditions for Core Synthesis
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| Cyclization | KSCN, HSO | THF | 80 | 72 | |
| Imine Formation | EtN | DCM | RT | 65 |
Table 2 : Biological Activity Variation by Substituent
| Substituent | MIC (S. aureus) | IC (HepG2) |
|---|---|---|
| Phenylsulfanyl | 16 µg/mL | 32 µM |
| 3-Fluorophenyl | 8 µg/mL | 28 µM |
| 4-Methoxyphenyl | 24 µg/mL | 45 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
